Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^1$$H NMR spectrum (400 MHz, CDCl$$_3$$) exhibits characteristic signals:
- Ethyl group : δ 1.48 ppm (t, J = 7.1 Hz, 3H) and δ 4.56 ppm (q, J = 7.1 Hz, 2H).
- Aromatic protons : δ 7.31–8.15 ppm (m, 4H, 2-fluorophenyl).
- Oxadiazole proton : Absent due to substitution at C3 and C5 positions.
$$^{13}$$C NMR (125 MHz, CDCl$$_3$$) reveals:
Infrared (IR) Spectroscopy
Key absorptions (KBr, cm$$^{-1}$$):
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) confirms the molecular ion [M+H]$$^+$$ at m/z 237.0597 (calculated: 237.0601). Fragmentation patterns include loss of the ethyl group (−45 Da) and decarboxylation (−44 Da).
Quantum Mechanical Calculations for Electron Density Mapping
Density functional theory (DFT) studies at the CAM-B3LYP/6-31+G* level predict:
- HOMO-LUMO gap : 4.2 eV, localized on the oxadiazole ring and fluorophenyl group.
- Electrostatic potential (ESP) : The fluorine atom exhibits a σ-hole (+0.12 eÅ$$^{-1}$$), facilitating C–F···H–C interactions.
- Torsional barriers : Rotation about the C3–C(aryl) bond requires 8.3 kcal mol$$^{-1}$$, stabilizing the planar conformation.
Charge distribution analysis reveals:
| Atom | Mulliken Charge (e) | Natural Bond Orbital (e) |
|---|---|---|
| O1 (oxadiazole) | −0.45 | −0.49 |
| N2 | −0.18 | −0.22 |
| C3 (aryl) | +0.12 | +0.09 |
These results align with the electrophilic character of the oxadiazole ring, consistent with its reactivity in nucleophilic substitutions.
Comparative Analysis with Substituted Oxadiazole Analogues
Electronic Effects of Substituents
| Compound | HOMO (eV) | LUMO (eV) | μ (Debye) |
|---|---|---|---|
| 2-Fluorophenyl derivative (title) | −6.2 | −2.0 | 3.8 |
| 4-Methoxyphenyl analogue | −5.9 | −1.8 | 4.1 |
| 3-Trifluoromethyl analogue | −6.5 | −2.3 | 4.5 |
The electron-withdrawing fluorine at the ortho-position reduces electron density on the oxadiazole ring compared to para-substituted analogues, increasing oxidative stability.
Spectroscopic Trends
Reactivity Patterns
The title compound undergoes photoredox-catalyzed cyclization 40% faster than non-fluorinated analogues due to enhanced electrophilicity at C5.
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHYBXRGMMEZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate generally follows a two-step process:
Preparation of Amidoxime Intermediate :
- React 2-fluorobenzonitrile with hydroxylamine hydrochloride in an ethanol-water mixture under reflux conditions.
- The reaction yields the amidoxime derivative through nucleophilic addition to the nitrile group.
Optimized Reaction Conditions
To improve yield and purity, optimized reaction parameters are employed:
- Reaction Temperature : Maintain at 60–80°C during cyclization.
- Solvent System : Use ethanol-water mixtures for amidoxime preparation and dry ethanol for cyclization.
- Base Selection : Triethylamine is preferred for its ability to facilitate nucleophilic substitution.
- Reaction Monitoring : Thin-layer chromatography (TLC) is used to track progress (Rf ~0.5 in ethyl acetate/hexane 1:3).
Industrial Synthesis
For large-scale production, continuous flow reactors and automated systems are utilized:
- Continuous Flow Reactors : Enhance reaction efficiency and control parameters such as temperature and pressure.
- Automated Monitoring : Ensure consistent quality by controlling reaction conditions through real-time feedback systems.
Alternative Synthetic Methods
Other methods for synthesizing oxadiazole derivatives include:
These methods may be adapted for specific structural modifications or functional group compatibility.
Purification Techniques
After synthesis, purification steps ensure high product quality:
- Column Chromatography : Use silica gel with ethyl acetate/hexane solvent systems.
- Recrystallization : Employ ethanol-water mixtures for recrystallizing the final product.
Data Table: Key Reaction Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amidoxime Preparation | 2-Fluorobenzonitrile, hydroxylamine HCl, ethanol-water | Amidoxime intermediate |
| Cyclization | Amidoxime, ethyl chlorooxoacetate, triethylamine | Oxadiazole ring formation |
| Purification | Column chromatography, recrystallization | >95% purity |
Analytical Characterization
Key analytical techniques used to confirm the structure and purity of this compound include:
-
- ESI-MS shows [M+H]⁺ peaks at m/z 265.1.
-
- Structural refinement using SHELX software; space group P2₁/c, unit cell dimensions a=8.2 Å, b=10.5 Å, c=12.3 Å.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the ethyl ester group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is being investigated for its pharmacological properties, particularly as a potential drug candidate with antimicrobial and anticancer activities. The oxadiazole moiety is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| A549 (Lung Cancer) | 0.12 - 2.78 | Doxorubicin | 0.1 |
| HeLa (Cervical Cancer) | 0.65 - 2.41 | - | - |
The compound demonstrated significant cytotoxicity against the MCF-7 cell line, comparable to established chemotherapeutics such as Tamoxifen and Doxorubicin. Mechanistic studies indicate that it induces apoptosis through the activation of the p53 pathway and cleavage of caspase-3, leading to cell cycle arrest and inhibition of cancer-related enzymes like carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis.
Materials Science
The unique structural characteristics of this compound make it a candidate for applications in organic electronics and photonics. Its electronic properties can be fine-tuned through chemical modifications, allowing for the design of materials with specific optical and electronic functionalities.
Biological Studies
In addition to its medicinal applications, this compound is utilized in biological studies to explore its interactions with various biological targets such as enzymes and receptors. Understanding these interactions can provide insights into its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
*LogP values estimated using ChemDraw software.
Key Research Findings
- Electronic Effects: The 2-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, enhancing stability against hydrolysis compared to non-halogenated analogs .
- Biological Relevance : Fluorine’s small size and high electronegativity improve bioavailability and target binding in kinase inhibitors, as seen in patent applications for similar oxadiazole derivatives .
- Safety Profile: Limited ecotoxicological data are available for most analogs, but cyclopentyl and isopropyl derivatives require stringent handling protocols (e.g., respiratory protection) due to irritancy risks .
Biological Activity
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9FN2O3
- Molecular Weight : 236.199 g/mol
- CAS Number : 1018125-37-5
- Structural Characteristics : The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| A549 (Lung Cancer) | 0.12 - 2.78 | Doxorubicin | 0.1 |
| HeLa (Cervical Cancer) | 0.65 - 2.41 | - | - |
The compound demonstrated significant cytotoxicity against the MCF-7 cell line, comparable to established chemotherapeutics like Tamoxifen and Doxorubicin . Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by activating the p53 pathway and cleaving caspase-3 .
The mechanism underlying the anticancer effects of this compound appears to involve:
- Induction of Apoptosis : Activation of apoptotic pathways through increased expression of pro-apoptotic proteins.
- Cell Cycle Arrest : Inhibition of cell cycle progression at specific phases leading to reduced cell proliferation.
- Inhibition of Key Enzymes : Potential inhibition of cancer-related enzymes such as carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .
Study on Anticancer Properties
A notable study evaluated a series of oxadiazole derivatives for their anticancer activity against various human cancer cell lines. This compound was among those tested and showed promising results:
- Cytotoxicity Assay : An in vitro cytotoxicity assay revealed that the compound exhibited an IC50 value against MCF-7 cells that was competitive with standard treatments.
- Apoptosis Induction : The study utilized flow cytometry to confirm that the compound effectively induced apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
